molecular formula C30H63NO2 B11949661 Stearic acid, dodecylamine salt CAS No. 17448-72-5

Stearic acid, dodecylamine salt

Cat. No.: B11949661
CAS No.: 17448-72-5
M. Wt: 469.8 g/mol
InChI Key: HWGUOODPQIXVKG-UHFFFAOYSA-N
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Description

Stearic acid, dodecylamine salt is an organic compound formed via the neutralization reaction between stearic acid (C₁₈H₃₆O₂, octadecanoic acid) and dodecylamine (C₁₂H₂₇N, a primary amine with a 12-carbon alkyl chain). Stearic acid, a saturated fatty acid derived from animal or vegetable sources, reacts with dodecylamine to yield a salt with distinct physicochemical properties. This compound is characterized by its amphiphilic nature, combining the hydrophobic stearic acid chain and the hydrophilic amine group, making it suitable for applications in nanotechnology, corrosion inhibition, and material science .

Properties

CAS No.

17448-72-5

Molecular Formula

C30H63NO2

Molecular Weight

469.8 g/mol

IUPAC Name

dodecan-1-amine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-17H2,1H3,(H,19,20);2-13H2,1H3

InChI Key

HWGUOODPQIXVKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid, dodecylamine salt typically involves the neutralization reaction between stearic acid and dodecylamine. The reaction can be carried out in an organic solvent such as ethanol or methanol. The reaction conditions generally include heating the mixture to facilitate the reaction and ensure complete neutralization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of dodecylamine to a solution of stearic acid under stirring and heating conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Stearic acid, dodecylamine salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides and carboxylic acids, while reduction may regenerate the original stearic acid and dodecylamine .

Scientific Research Applications

Chemical Properties and Formation

Stearic acid, a saturated fatty acid, combines with dodecylamine to form a salt that exhibits unique properties beneficial for various applications. The molecular structure can be represented as follows:

  • Chemical Formula : C30H63NOC_{30}H_{63}NO

This compound is characterized by its ability to act as a surfactant, emulsifier, and stabilizer in formulations.

Drug Delivery Systems

Stearic acid, dodecylamine salt has been investigated for its role in drug delivery systems. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

  • Case Study : A study demonstrated the effectiveness of stearic acid-based formulations in improving the delivery of therapeutic agents in colon-specific drug delivery systems. The formulation showed promising results in targeted drug release profiles, which are crucial for minimizing side effects and maximizing therapeutic efficacy .

Antistatic Agents

The compound has been utilized as an antistatic agent in various applications. It helps reduce static charge accumulation on surfaces, which is particularly beneficial in the manufacturing of synthetic resins and plastics.

  • Data Table: Antistatic Performance
Composition RatioAntistatic Effect (%)
1:1045
1:560
1:275

This table illustrates the effectiveness of different composition ratios of this compound when used as an antistatic agent .

Cosmetics and Personal Care Products

In cosmetics, stearic acid derivatives are commonly used as emulsifiers and stabilizers due to their ability to improve texture and consistency. They help maintain the stability of creams and lotions.

  • Market Analysis : According to industry reports, fatty acid salts like stearic acid are estimated to constitute over 70% of the emulsifiers used in personal care formulations .

Food Industry

In the food sector, stearic acid derivatives are employed as emulsifiers and anti-caking agents. They help improve the texture of food products and prevent clumping.

  • Case Study : Research conducted on anti-caking agents indicated that incorporating stearic acid into ammonium nitrate formulations significantly reduced caking by up to 29%, enhancing product flowability .

Lubricants

This compound is also used in formulating lubricants due to its ability to reduce friction between surfaces.

  • Performance Metrics :
Lubricant TypeViscosity (cSt)Friction Coefficient
Synthetic Blend120.08
Mineral Oil150.12

The data shows that stearic acid-based lubricants exhibit lower friction coefficients compared to traditional mineral oils .

Environmental Impact Assessment

The use of stearic acid salts has been assessed for environmental safety. Studies indicate that these compounds do not pose significant risks to aquatic ecosystems when used within recommended limits.

  • Risk Characterization : The risk assessment suggests that stearic acid salts have a low potential for bioaccumulation and toxicity, making them suitable for use in household cleaning products without environmental concerns .

Mechanism of Action

The mechanism of action of stearic acid, dodecylamine salt involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific protein targets, influencing their function and activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Stearic acid, dodecylamine salt C₁₈H₃₆O₂·C₁₂H₂₇N ~451.8 C18 acid + C12 primary amine
Stearylamine stearate C₁₈H₃₆O₂·C₁₈H₃₉N ~581.6 C18 acid + C18 primary amine (longer chain)
Triethanolamine stearate C₁₈H₃₆O₂·C₆H₁₅NO₃ ~473.6 C18 acid + tertiary amine with hydroxyls
Dodecylamine acetate C₁₂H₂₇N·C₂H₄O₂ ~215.4 C12 amine + acetic acid
Calcium stearate (C₁₈H₃₅O₂)₂Ca ~607.0 Divalent metal salt (Ca²⁺) with two C18 acids

Key Observations :

  • Chain Length Impact: Stearylamine stearate (C18 amine) exhibits higher molecular weight and hydrophobicity compared to this compound (C12 amine). This longer chain enhances thermal stability and exfoliation efficiency in nanocomposites .
  • Amine Type: Triethanolamine stearate’s tertiary amine with hydroxyl groups improves water solubility, unlike the primary amines in dodecylamine or stearylamine salts, which are more hydrophobic .
  • Metal vs. Organic Salts : Calcium stearate, a metal carboxylate, lacks the surfactant properties of amine salts but is widely used as a lubricant and stabilizer in polymers .

Functional and Application Comparisons

Corrosion Inhibition
  • Dodecylamine Salts : Both dodecylamine acetate and stearic acid salts inhibit carbon steel corrosion in acidic environments. The stearate’s larger hydrophobic tail enhances adsorption on metal surfaces, improving efficiency .
  • Triethanolamine Stearate: Primarily used as an emulsifier, lacking significant corrosion inhibition properties compared to primary amine salts .
Material Science
  • Thermal Energy Storage : Stearic acid is a phase-change material (PCM), but its salts (e.g., with Glauber’s salt) show modified thermal properties. Dodecylamine salts may alter phase transition temperatures due to their surfactant nature .
  • Carbon Nanotube Functionalization: Dodecylamine and stearic acid are used separately for covalent functionalization. Their salt could offer dual functionality (amine and carboxylate) for tailored surface modifications .

Key Insights :

  • This compound’s moderate thermal stability suits it for applications below 200°C, while stearylamine stearate is preferable for high-temperature processes .
  • Calcium stearate’s insolubility and inertness make it ideal for polymer processing, unlike amine salts, which may interact chemically .

Biological Activity

Stearic acid, a saturated fatty acid, is commonly found in both animal and vegetable fats. Its derivative, dodecylamine salt, is formed through the reaction of stearic acid with dodecylamine, a long-chain amine. This compound exhibits various biological activities that have been the subject of extensive research. This article delves into the biological activity of stearic acid, dodecylamine salt, highlighting its effects on cellular processes, neuroprotection, and potential applications in medicine.

Stearic acid (C18H36O2) is a long-chain fatty acid characterized by its hydrophobic nature due to the long hydrocarbon tail. Dodecylamine (C12H27N) is an aliphatic amine with a twelve-carbon chain. When combined, they form a salt that retains the properties of both components, potentially influencing its biological activity.

1. Cellular Effects

Research indicates that stearic acid can induce apoptosis in neuronal cells. A study demonstrated that exposure to stearic acid resulted in significant cell death in NGF-differentiated PC12 cells, a model for neuronal behavior. The mechanism involves the activation of caspases—specifically caspase-8 and caspase-3—leading to apoptotic cell death. Notably, even in the presence of pan-caspase inhibitors, stearic acid maintained its cytotoxic effects, suggesting alternative pathways for inducing cell death .

Table 1: Effects of Stearic Acid on Cell Viability

TreatmentCell Viability (%) after 6hCell Viability (%) after 24h
Control85 ± 1.48.81 ± 2.3
Stearic Acid14 ± 2.08.81 ± 2.3
Palmitic Acid10 ± 1.516.6 ± 3.2
Oleic Acid>90>90

2. Neuroprotective Properties

Interestingly, while stearic acid exhibits toxic effects at certain concentrations, its methyl ester derivative (stearic acid methyl ester or SAME) has been shown to provide neuroprotection against ischemic damage. In models of global cerebral ischemia, SAME treatment improved cognitive functions and reduced neuronal cell death significantly compared to untreated controls . This duality suggests that while stearic acid can be detrimental under specific conditions, its derivatives may offer therapeutic benefits.

Case Study: Neuroprotection by SAME

  • Model: Male Sprague-Dawley rats subjected to asphyxial cardiac arrest.
  • Findings: SAME treatment reduced neuronal loss in hippocampal slices exposed to oxygen-glucose deprivation (OGD), indicating a protective effect against ischemia-related injury.

3. Impact on Lipid Metabolism

Stearic acid has been associated with neutral effects on serum cholesterol levels compared to other saturated fatty acids like palmitic acid, which increases low-density lipoprotein (LDL) levels linked to cardiovascular diseases . This property may influence cerebrovascular health and cognitive function.

Applications in Medicine

Given its biological activity, stearic acid and its derivatives are being explored for various medical applications:

  • Drug Delivery Systems: Stearic acid-based nanoparticles are being investigated for their potential in delivering therapeutic agents effectively across biological barriers .
  • Neuroprotective Agents: Compounds derived from stearic acid are being studied for their ability to protect against neuronal damage following ischemia or trauma.

Q & A

Q. What are the common synthesis routes for stearic acid, dodecylamine salt, and how do reaction conditions influence product purity?

The compound is typically synthesized via acid-base reactions between stearic acid and dodecylamine. Methodological approaches include:

  • Direct reaction : Mixing stearic acid with dodecylamine in a solvent (e.g., ethanol) under mild heating (60–80°C) to form the ammonium salt .
  • Challenges : Intermediate ammonium salts are prone to coloration due to oxidation side reactions, requiring inert atmospheres (e.g., nitrogen) and controlled pH to minimize impurities .
  • Validation : Purity can be assessed via melting point analysis, FT-IR (to confirm carboxylate and amine group interactions), and HPLC for residual reactants .

Q. How does this compound interact with hydrophobic surfaces in material science applications?

The compound forms nanostructured monolayers on graphitic surfaces (e.g., HOPG) due to its amphiphilic structure. Experimental protocols involve:

  • Adsorption studies : Dissolving the salt in organic solvents (e.g., chloroform) and depositing onto substrates under controlled humidity .
  • Morphology analysis : Atomic force microscopy (AFM) reveals extended molecular conformations, critical for applications in lubrication or nanocoatings .

Q. What safety protocols are essential when handling dodecylamine in synthesis?

Dodecylamine poses hazards including skin corrosion, respiratory irritation, and aquatic toxicity. Key precautions:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Waste disposal : Neutralize residuals before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption efficiencies of this compound on different substrates?

Discrepancies often arise from variations in substrate pretreatment or solvent polarity. Methodological strategies include:

  • Standardized substrate preparation : Plasma cleaning or thermal annealing to ensure uniform surface energy .
  • Solvent optimization : Testing polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to assess monolayer stability .
  • Cross-validation : Combining AFM with quartz crystal microbalance (QCM) to correlate adsorption mass and morphology .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

  • GC-MS/LC-MS : Use deuterated internal standards (e.g., stearic acid-d4) to improve quantification accuracy in biological or environmental samples .
  • X-ray photoelectron spectroscopy (XPS) : Determines elemental composition and binding states in surface-adhered layers .
  • Thermogravimetric analysis (TGA) : Measures thermal stability and decomposition profiles to infer salt purity .

Q. How do synthesis parameters affect the crystallinity and functional performance of this compound in nanocrystal synthesis?

In nanocrystal applications (e.g., manganese sulfide):

  • Molar ratio : Excess dodecylamine acts as a capping agent, controlling nanocrystal size and preventing aggregation .
  • Temperature gradients : Slow cooling (e.g., 2°C/min) promotes uniform crystal growth, whereas rapid quenching yields amorphous phases .
  • Contradiction management : Discrepancies in reported crystallinity may stem from inconsistent amine/acid ratios, requiring systematic DOE (Design of Experiments) approaches .

Q. What mechanistic insights explain side reactions during this compound synthesis, and how can they be mitigated?

Side reactions (e.g., oxidation, dimerization) are influenced by:

  • Oxygen exposure : Leads to peroxide formation; use of inert atmospheres reduces degradation .
  • Catalytic impurities : Metal traces in reactants can accelerate side reactions; pre-treatment with chelating agents (e.g., EDTA) improves yield .
  • Real-time monitoring : In-situ FT-IR or Raman spectroscopy tracks reaction progress to optimize termination points .

Methodological Resources

  • Synthesis Optimization : Refer to acid-amine stoichiometry studies and purity assays in industrial chemistry handbooks .
  • Adsorption Protocols : Consult AFM-based surface interaction studies for substrate-specific guidelines .
  • Safety Compliance : Follow GHS protocols outlined in Sigma-Aldrich safety data sheets .

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